(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide
Description
This compound features an (E)-configured acrylamide linker connecting a 4-nitrophenyl group to a methyl-substituted 4-oxo-3,4-dihydrophthalazin-1-yl scaffold. The nitro group provides strong electron-withdrawing properties, which may enhance stability and influence binding interactions. The phthalazinone core is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as observed in structurally related compounds .
Properties
Molecular Formula |
C18H14N4O4 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C18H14N4O4/c23-17(10-7-12-5-8-13(9-6-12)22(25)26)19-11-16-14-3-1-2-4-15(14)18(24)21-20-16/h1-10H,11H2,(H,19,23)(H,21,24)/b10-7+ |
InChI Key |
WQOQOIJYVQWAJC-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Contradictions: While nitrophenyl groups are linked to antimicrobial activity in quinazolines, their role in phthalazinone-based compounds remains underexplored, warranting further study .
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